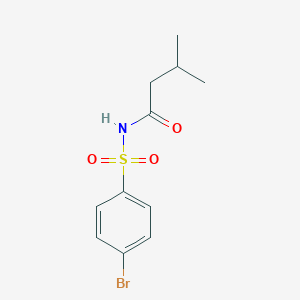
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities, including antimicrobial and anticancer properties This compound features a 4-bromophenyl group attached to a sulfonyl moiety, which is further connected to a 3-methylbutanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-methylbutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the efficiency of the synthesis process. The use of automated purification systems can further enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted sulfonamides or thiols.
Oxidation Reactions: Formation of sulfonic acids.
Reduction Reactions: Formation of sulfides.
Coupling Reactions: Formation of biaryl or diaryl compounds.
科学研究应用
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies.
Biology: Investigated for its potential antimicrobial properties against bacterial and fungal strains. It is also studied for its antioxidant activity.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It inhibits enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase (CA), leading to cell cycle arrest and apoptosis in cancer cells.
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage.
相似化合物的比较
N-((4-Bromophenyl)sulfonyl)-3-methylbutanamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar in structure but contains a thiazole ring instead of a sulfonyl group. It also exhibits antimicrobial and anticancer properties.
N-(4-Bromophenyl)-3-[(4-bromophenyl)amino]sulfonyl]benzamide: Contains an additional bromophenyl group and is used as a dihydrofolate reductase (DHFR) inhibitor.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: Contains an L-valine residue and is studied for its antimicrobial and antioxidant activities.
This compound stands out due to its unique combination of a 4-bromophenyl group and a sulfonyl moiety, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(4-bromophenyl)sulfonyl-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-8(2)7-11(14)13-17(15,16)10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMHTNHUCODKGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














